molecular formula C16H12N4OS2 B2902116 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 891086-12-7

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No. B2902116
M. Wt: 340.42
InChI Key: PAOIMZKZVDMXIZ-UHFFFAOYSA-N
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Description

“N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown potent biological applications and are used in the synthesis of several drugs .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

The resonating structures of thiazole involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Future Directions

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds . They have shown notable pharmacological actions and are being extensively researched for their potential applications .

properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-22-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(21-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOIMZKZVDMXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

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